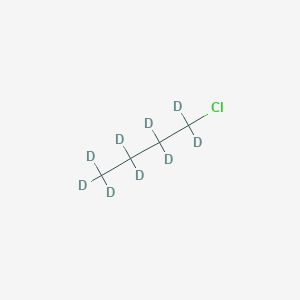

1-Chlorobutane-d9

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWCMGCRMGJXDK-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745791 | |

| Record name | 1-Chloro(~2~H_9_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175540-76-8 | |

| Record name | 1-Chloro(~2~H_9_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175540-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation for 1 Chlorobutane D9

Deuteration Pathways to 1-Chlorobutane-d9

The synthesis of this compound, a deuterated isotopologue of 1-chlorobutane (B31608), involves the specific incorporation of nine deuterium (B1214612) atoms into the butyl chain. The primary synthetic routes are centered on the conversion of a perdeuterated precursor or the direct halogenation of a deuterated alkane.

Synthesis via Perdeuterated n-Butanol Precursors

A common and highly effective method for preparing this compound is through the nucleophilic substitution of perdeuterated n-butanol (n-butanol-d10). In this pathway, the hydroxyl (-OH) group of the deuterated alcohol is replaced by a chlorine atom. This transformation can be achieved using various chlorinating agents. A widely used method involves reacting the deuterated butanol with hydrogen chloride (HCl). chemicalbook.comwikipedia.org This reaction is typically an SN2-type substitution, often accelerated by a catalyst such as anhydrous zinc chloride (ZnCl2). prepchem.com

The general reaction is as follows: CD₃(CD₂)₃OH + HCl → CD₃(CD₂)₃Cl + H₂O

Alternative chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can also be employed, which often provide cleaner reactions and simpler workups. brainly.in The use of a perdeuterated starting material like n-butanol-d10 is advantageous as it ensures that the deuterium atoms are already incorporated in the desired positions, leading to a high degree of isotopic enrichment in the final product. The reaction conditions, such as temperature and catalyst choice, are critical for maximizing the yield and purity of the this compound. For instance, reacting n-butanol with HCl gas at elevated temperatures is a documented industrial method for the non-deuterated analogue, which can be adapted for the deuterated synthesis. chemicalbook.comguidechem.com

Table 1: Comparison of Chlorinating Agents for n-Butanol Conversion

| Chlorinating Agent | Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl₂) | Reflux | Economical, common reagent. prepchem.com |

| Thionyl Chloride (SOCl₂) | Pyridine (B92270) (optional) | Moderate temperature | Gaseous byproducts (SO₂, HCl) are easily removed. brainly.in |

This table is interactive. Click on the headers to sort.

Halogenation Reactions with Deuterated Alkanes

Another synthetic approach is the direct halogenation of a fully deuterated alkane, specifically butane-d10 (B1602287). This method typically proceeds via a free-radical chain reaction, initiated by ultraviolet (UV) light or heat. quora.comyoutube.com When butane-d10 is reacted with chlorine gas (Cl₂), a chlorine radical (Cl•) is generated, which can abstract a deuterium atom from the alkane chain to form a deuterated butyl radical. This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, propagating the chain. upenn.edu

Advanced Synthetic Approaches for Controlled Deuterium Exchange

Modern synthetic chemistry offers more sophisticated methods for deuterium incorporation, which can provide greater control over the position and level of deuteration.

Catalytic Deuteration Techniques

Catalytic transfer deuteration has emerged as a powerful technique for the selective incorporation of deuterium into organic molecules. core.ac.uknih.gov These methods avoid the direct use of deuterium gas (D₂) and instead employ readily available deuterium sources, such as deuterated water (D₂O) or deuterated solvents. nih.govnih.gov For instance, photoredox catalysis can be used to activate C-H bonds for hydrogen isotope exchange (HIE). princeton.eduprinceton.edu While direct application to form this compound might be complex, these principles can be used to synthesize the perdeuterated n-butanol precursor. Catalytic systems, often involving transition metals like iridium or ruthenium, can facilitate the exchange of hydrogen atoms for deuterium on a substrate molecule with high efficiency. nih.gov An appropriate unsaturated precursor could potentially be deuterated and subsequently converted to the target chloroalkane.

Purification and Isolation Techniques for Deuterated Alkanes

Following synthesis, this compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, byproducts, and solvents.

Table 2: Common Purification Methods for this compound

| Technique | Purpose | Description |

|---|---|---|

| Liquid-Liquid Extraction | Removal of water-soluble impurities | The crude product is washed with water to remove acids (like HCl) and water-soluble catalysts (like ZnCl₂). A subsequent wash with a dilute base (e.g., sodium hydroxide (B78521) solution) neutralizes any remaining acid. prepchem.com |

| Drying | Removal of residual water | The organic layer is treated with an anhydrous drying agent, such as calcium chloride or magnesium sulfate, to remove dissolved water. brainly.inguidechem.com |

| Distillation | Separation based on boiling point | As this compound has a distinct boiling point (approx. 77-78 °C), fractional distillation is a highly effective method for separating it from less volatile impurities and any isomeric byproducts like 2-Chlorobutane-d9. prepchem.comsigmaaldrich.com |

| Chromatography | High-purity separation | Gas chromatography (GC) can be used both as an analytical tool to assess purity and as a preparative method for obtaining highly pure samples. upenn.eduscbt.com |

This table is interactive. Click on the headers to sort.

The purification process typically involves a series of steps. First, the reaction mixture is quenched and washed, often with water and a basic solution, to remove inorganic salts and acids. prepchem.com The organic phase is then separated and dried. guidechem.com The final and most critical step is usually fractional distillation. prepchem.com This technique separates compounds based on differences in their boiling points and is very effective for purifying liquid products like this compound. The purity of the final isolated product is confirmed using analytical methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Refinement Methods

Chromatography is a cornerstone technique for the purification of chemical compounds, relying on the differential partitioning of analytes between a stationary phase and a mobile phase. axplora.comrssl.com For isotopologues like this compound, which have very similar physical and chemical properties to their protiated or partially deuterated counterparts, specialized chromatographic methods are required for effective separation. manufacturingchemist.com

Gas Chromatography (GC): Gas chromatography is a highly effective method for separating volatile compounds and is particularly well-suited for the analysis and purification of deuterated molecules from their non-deuterated analogues. gcms.cznih.gov The separation relies on subtle differences in the vapor pressure and interaction with the stationary phase caused by the isotopic substitution. A phenomenon known as the "inverse isotope effect" is often observed, where the heavier, more deuterated compound elutes earlier than its lighter counterpart, especially on nonpolar stationary phases. gcms.cznih.gov This is attributed to the lower polarizability and slightly different molecular volume of the C-D bond compared to the C-H bond.

The choice of stationary phase is critical for achieving baseline separation. A study evaluating various stationary phases for the separation of 47 isotopologue pairs found that columns of intermediate polarity often provide the best results. nih.gov For aliphatic compounds like 1-chlorobutane, specific phases have been shown to be effective. gcms.cz

| Stationary Phase Type | Recommended For | Key Characteristics |

|---|---|---|

| SPB-35 (35% Phenyl Polysiloxane) | Aliphatic molecules | Good separation with longer retention times. |

| SPB-50 (50% Phenyl Polysiloxane) | Aliphatic molecules | Complete separation in reduced elution time. |

| SPB-5 (5% Phenyl Polysiloxane) | Broad range including aromatic pairs | Best overall separation for diverse mixtures. |

| PAG (Polyalkylene Glycol) | Polar analytes | Often shows a normal isotope effect (heavier elutes later). |

| IL111i (Ionic Liquid) | Broad range of isotopologues | Remarkable separation ability for diverse compounds. |

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For larger scale purification, preparative HPLC is the method of choice. simsonpharma.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate gram-level quantities of a target compound. manufacturingchemist.com While the separation of isotopologues by HPLC is challenging due to their chemical similarity, it is feasible. The selection of the stationary phase (e.g., reversed-phase C18, normal-phase silica) and the mobile phase composition is optimized to maximize the subtle differences in interaction, allowing for the isolation of the highly deuterated fraction from chemical impurities and less-deuterated species. nih.govnih.gov

Distillation and Crystallization for High-Purity Isotopomers

Distillation and crystallization are classical purification techniques that exploit differences in physical properties like boiling point and solubility.

Fractional Distillation: Distillation is a primary method for purifying volatile liquids. rochester.edu For separating components with close boiling points, such as isotopomers, fractional distillation is necessary. rochester.eduwikipedia.org This technique enhances separation by providing a series of vaporization-condensation cycles (theoretical plates) within a fractionating column. rochester.edu

The boiling point of this compound is 77-78 °C, which is nearly identical to that of non-deuterated 1-chlorobutane (78 °C). sigmaaldrich.comsigmaaldrich.com This small difference makes separation challenging, requiring a highly efficient fractional distillation column with a large number of theoretical plates. The process is energy-intensive and may result in only a slight enrichment of the desired isotopomer in each fraction, similar to the difficulties encountered in separating heavy water (D₂O) from H₂O. stackexchange.com

Low-Temperature Crystallization: Crystallization can be a powerful technique for achieving very high purity. The process involves dissolving the compound in a suitable solvent and then cooling the solution to induce the formation of a crystalline solid. Impurities, including unwanted isotopomers, may remain preferentially in the liquid phase (mother liquor). For this compound, with a melting point of -123 °C, this would necessitate specialized low-temperature equipment. sigmaaldrich.com While theoretically possible, the practical application of crystallization for purifying this specific compound is not widely documented, likely due to the technical challenges of working at such low temperatures.

| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| This compound | 175540-76-8 | 77 - 78 | -123 |

| 1-Chlorobutane | 109-69-3 | 78 | -123 |

Purity Assessment Methodologies

A combination of spectroscopic and chromatographic techniques is employed to rigorously determine both the chemical and isotopic purity of the refined this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for assessing deuteration. nih.gov

Deuterium (²H) NMR: This is the most direct method for confirming the presence and determining the isotopic enrichment of deuterium. magritek.comwikipedia.org A ²H NMR spectrum of this compound will show distinct signals corresponding to the deuterium atoms at different positions in the molecule. The sample is typically dissolved in a standard protonated solvent (e.g., chloroform, acetone) to avoid a large, interfering signal from a deuterated solvent. blogspot.comillinois.edu The chemical shifts in ²H NMR are nearly identical to their ¹H NMR counterparts. illinois.edu

Proton (¹H) NMR: This technique is used to verify the absence of protons. A high-purity sample of this compound should show only very small residual signals in the ¹H NMR spectrum at the chemical shifts corresponding to 1-chlorobutane. docbrown.info The integration of these residual signals against a known internal standard allows for the calculation of isotopic purity.

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for determining isotopic composition. nih.gov When coupled with Gas Chromatography (GC-MS), it provides simultaneous information on chemical purity and isotopic enrichment. mdpi.comub.edu

Molecular Ion Peak: The mass spectrum of non-deuterated 1-chlorobutane shows a molecular ion (M⁺) peak at m/z 92 (for ³⁵Cl) and an M+2 peak at m/z 94 (for ³⁷Cl). For fully deuterated this compound, the molecular weight increases by nine mass units. Therefore, the primary molecular ion peak is expected at m/z 101 (CD₃(CD₂)₃³⁵Cl)⁺, with a corresponding M+2 peak at m/z 103. sigmaaldrich.com The relative abundance of ions in this isotopic cluster is used to calculate the degree of deuteration.

Fragmentation Pattern: The fragmentation pattern also provides confirmation. Common fragments for alkyl halides include the loss of the halogen and alpha-cleavage. youtube.com For this compound, these fragments will also be shifted by the appropriate number of deuterium atoms, providing further structural confirmation. For instance, the loss of a chlorine radical from the molecular ion would yield a butyl-d9 cation at m/z 66.

| Ion | Formula | Expected m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₄D₉Cl]⁺ | 101 | M+2 peak at m/z 103 for ³⁷Cl isotope. |

| [M - Cl]⁺ | [C₄D₉]⁺ | 66 | Loss of chlorine radical. |

| Alpha-cleavage fragment | [C₃D₇]⁺ | 49 | Loss of CD₂Cl radical. |

| Propyl fragment | [C₃D₇]⁺ | 49 | Resulting from C-C bond cleavage. |

Gas Chromatography (GC): As an analytical tool, GC equipped with a detector like a Flame Ionization Detector (FID) is used to determine the chemical purity. The chromatogram will show a major peak for this compound and smaller peaks for any volatile chemical impurities. The purity is calculated based on the relative peak areas. patsnap.comchemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chlorobutane D9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For deuterated compounds like 1-Chlorobutane-d9, specific NMR techniques are employed to analyze the deuterium (B1214612) and carbon nuclei, providing a wealth of information.

Deuterium (²H) NMR Spectral Analysis and Isotopic Enrichment Confirmation

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. huji.ac.il While it has lower sensitivity compared to proton (¹H) NMR, it is highly effective for determining the extent and position of deuterium labeling in enriched compounds. huji.ac.ilsigmaaldrich.com In the case of this compound, the ²H NMR spectrum is used to confirm that deuterium atoms have substituted the hydrogen atoms at all possible positions.

The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR. huji.ac.il However, deuterium nuclei have a spin of 1, which results in broader signals compared to the sharp signals of protons (spin ½). huji.ac.ilwashington.edu Deuterium-deuterium couplings are significantly smaller than proton-proton couplings and are typically not resolved. huji.ac.il

A key application of ²H NMR is the quantitative determination of isotopic enrichment. sigmaaldrich.com By integrating the signals in the ²H NMR spectrum and comparing them to a known standard, the atom percent of deuterium can be accurately calculated. For a compound like this compound, this analysis verifies the high level of deuteration, often specified as atom % D. sigmaaldrich.cnsigmaaldrich.com For instance, a commercially available this compound sample may have an isotopic purity of 98 atom % D. sigmaaldrich.cnsigmaaldrich.com

Table 1: Representative ¹H NMR vs. ²H NMR Properties

| Property | ¹H (Proton) | ²H (Deuterium) |

| Spin | ½ | 1 |

| Natural Abundance | 99.98% | 0.015% |

| Relative Sensitivity | 1.00 | 0.00965 |

| Signal Appearance | Sharp | Broad |

This table is based on established NMR principles.

Carbon-13 (¹³C) NMR Spectral Interpretation with Deuterium Effects

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.infodocbrown.info In a typical ¹³C NMR spectrum of unlabeled 1-chlorobutane (B31608), four distinct signals are observed, corresponding to the four unique carbon environments. docbrown.infodocbrown.info The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom bonded directly to the chlorine (C1) appearing most downfield. docbrown.info

When the compound is deuterated to form this compound, the ¹³C NMR spectrum exhibits characteristic changes due to the presence of deuterium. The primary effect is the splitting of carbon signals due to one-bond carbon-deuterium (¹³C-²H) coupling. Since the spin of deuterium is 1, a CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. oregonstate.edu These multiplets can be complex and are often simplified using deuterium decoupling techniques.

Another significant effect is the isotopic shift. The substitution of a proton with a deuterium atom typically causes a small upfield shift (to lower ppm values) in the resonance of the attached carbon atom. This effect can also be observed on adjacent carbons, although to a lesser extent.

Table 2: Predicted ¹³C NMR Data for 1-Chlorobutane and Expected Effects in this compound

| Carbon Position | Typical ¹³C Chemical Shift (ppm) in 1-Chlorobutane | Expected Splitting Pattern in ¹³C NMR of this compound (without decoupling) |

| C1 (-CH₂Cl) | ~45 | Quintet (from -CD₂Cl) |

| C2 (-CH₂-) | ~35 | Quintet (from -CD₂-) |

| C3 (-CH₂-) | ~20 | Quintet (from -CD₂-) |

| C4 (-CH₃) | ~13 | Septet (from -CD₃) |

Note: The chemical shift values for 1-chlorobutane are approximate and can vary based on the solvent and reference standard. docbrown.infochemicalbook.com The splitting patterns are theoretical predictions based on the number of attached deuterium atoms.

Multi-Dimensional NMR Techniques for Deuterated Analogs

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for assigning NMR signals and elucidating complex structures. bitesizebio.com For deuterated compounds, these experiments can be adapted to correlate deuterium and carbon nuclei.

A ²H-¹³C HSQC experiment, for example, can be used to correlate each carbon atom with the deuterium atoms directly attached to it. researchgate.net This provides an unambiguous assignment of the carbon signals and confirms the location of the deuterium labels. researchgate.net Such techniques are particularly valuable for complex molecules where the one-dimensional spectra may be crowded or difficult to interpret. researchgate.net The use of multi-dimensional NMR on deuterated samples is a sophisticated strategy that leverages the properties of both isotopes to gain detailed structural information. utoronto.ca

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for studying its fragmentation patterns, which can provide structural information.

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS is used to confirm the incorporation of nine deuterium atoms.

The molecular weight of unlabeled 1-chlorobutane (C₄H₉Cl) is approximately 92.57 g/mol . nist.govnist.gov The replacement of nine hydrogen atoms (atomic mass ~1.008 u) with nine deuterium atoms (atomic mass ~2.014 u) results in a significant mass increase. The molecular weight of this compound (C₄D₉Cl) is approximately 101.62 g/mol . sigmaaldrich.cnsigmaaldrich.com HRMS can easily distinguish between the unlabeled compound and its deuterated analog.

Furthermore, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. docbrown.info For this compound, two molecular ion peaks will be observed: one for [C₄D₉³⁵Cl]⁺ and a smaller one, approximately one-third the intensity, at two mass units higher for [C₄D₉³⁷Cl]⁺. HRMS can be used to analyze the distribution of these isotopologues to confirm the isotopic purity of the sample.

Analysis of Fragmentation Pathways in Deuterated Chlorobutanes

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. Comparing the fragmentation patterns of a deuterated compound with its unlabeled counterpart can provide detailed insights into the fragmentation mechanisms. core.ac.uk

For 1-chlorobutane, a common fragmentation pathway involves the loss of a chlorine radical to form a butyl cation ([C₄H₉]⁺) at m/z 57. docbrown.info Another significant fragmentation is the loss of HCl to produce a butene radical cation ([C₄H₈]⁺•) at m/z 56, which is often the base peak. docbrown.info

In the mass spectrum of this compound, these fragmentation pathways will result in ions with different mass-to-charge ratios.

The loss of a chlorine radical from the deuterated molecular ion would result in a deuterated butyl cation ([C₄D₉]⁺) at m/z 66.

The elimination of deuterium chloride (DCl) would lead to a deuterated butene radical cation ([C₄D₈]⁺•) at m/z 64.

By observing these mass shifts in the fragment ions, researchers can confirm fragmentation pathways and gain a deeper understanding of the bond-breaking processes within the molecule. core.ac.uk

Table 3: Major Predicted Mass Spectrometry Fragments for 1-Chlorobutane and this compound

| Fragment Ion | Formula (Unlabeled) | m/z (Unlabeled) | Formula (Deuterated) | m/z (Deuterated) |

| Molecular Ion | [C₄H₉Cl]⁺• | 92/94 | [C₄D₉Cl]⁺• | 101/103 |

| Loss of Cl | [C₄H₉]⁺ | 57 | [C₄D₉]⁺ | 66 |

| Loss of HCl/DCl | [C₄H₈]⁺• | 56 | [C₄D₈]⁺• | 64 |

| Propyl Cation | [C₃H₇]⁺ | 43 | [C₃D₇]⁺ | 50 |

| Ethyl Cation | [C₂H₅]⁺ | 29 | [C₂D₅]⁺ | 34 |

Note: m/z values correspond to the most abundant isotopes (¹²C, ¹H, ²D, ³⁵Cl). The presence of the ³⁷Cl isotope will result in corresponding peaks at M+2 for chlorine-containing fragments. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural confirmation of this compound. This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. The fragmentation pattern provides detailed structural information, confirming the connectivity of atoms and the location of the deuterium labels.

In the analysis of this compound, the precursor ion would be the deuterated molecular ion, [C₄D₉Cl]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), this molecular ion appears as a pair of peaks, M⁺ and M+2, with a characteristic intensity ratio of approximately 3:1. docbrown.info For this compound, these peaks would correspond to m/z values of 101 (for [C₄D₉³⁵Cl]⁺) and 103 (for [C₄D₉³⁷Cl]⁺).

Upon collision-induced dissociation (CID) in the MS/MS experiment, the precursor ion undergoes fragmentation through various pathways. The fragmentation of chloroalkanes is well-characterized. docbrown.infochegg.com For this compound, the primary fragmentation routes are expected to be alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine atom) and cleavage of the C-Cl bond.

A key fragmentation pathway for 1-chlorobutane is the loss of a propyl radical to form a [CH₂Cl]⁺ fragment. chegg.com In the deuterated analogue, this would correspond to the loss of a C₃D₇ radical, leading to the formation of a [CD₂Cl]⁺ ion. This would produce a characteristic isotopic doublet at m/z 51 ([CD₂³⁵Cl]⁺) and m/z 53 ([CD₂³⁷Cl]⁺).

Another significant fragmentation involves the cleavage of the C-Cl bond, which is often the weakest bond in the molecule. docbrown.info This results in the formation of a butyl cation. For this compound, this cleavage would produce a deuterated butyl cation, [C₄D₉]⁺, at m/z 66. This peak would be a singlet, as the chlorine atom is lost. The base peak in the mass spectrum of non-deuterated 1-chlorobutane is often m/z 56, resulting from the loss of HCl. docbrown.infodocbrown.info A similar loss in the d9-analogue would result in a peak at m/z 64 ([C₄D₈]⁺).

The analysis of these specific fragment ions and their mass-to-charge ratios confirms the elemental composition and the integrity of the deuterated alkyl chain, thereby providing unambiguous structural confirmation of this compound.

| Precursor Ion | m/z (³⁵Cl / ³⁷Cl) | Fragmentation Pathway | Product Ion | Fragment m/z (³⁵Cl / ³⁷Cl) |

| [C₄D₉Cl]⁺ | 101 / 103 | Loss of C₃D₇ radical | [CD₂Cl]⁺ | 51 / 53 |

| [C₄D₉Cl]⁺ | 101 / 103 | Loss of Cl radical | [C₄D₉]⁺ | 66 |

| [C₄D₉Cl]⁺ | 101 / 103 | Loss of DCl | [C₄D₈]⁺ | 64 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure and dynamics of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to isotopic substitution, molecular conformation, and intermolecular interactions. uci.eduosti.gov The substitution of hydrogen with deuterium atoms leads to significant shifts in the vibrational frequencies, particularly for modes involving the motion of these atoms. This isotopic effect is a cornerstone for detailed spectral assignment and analysis.

The IR and Raman spectra of deuterated compounds are often compared with their non-deuterated counterparts to aid in the assignment of vibrational modes. cdnsciencepub.comacs.org For this compound, the most prominent changes compared to 1-chlorobutane occur in the C-D stretching and bending regions. The heavier mass of deuterium causes a predictable lowering of the vibrational frequency for a given mode, approximately by a factor of the square root of 2 (or ~1.41). msu.edu

Elucidation of C-D Stretching and Bending Modes

The vibrational spectrum of this compound is distinguished by the appearance of carbon-deuterium (C-D) stretching and bending modes, which are shifted to lower frequencies compared to the corresponding C-H modes in the non-deuterated molecule.

C-D Stretching Modes: In typical hydrocarbons, C-H stretching vibrations are observed in the 2850–3000 cm⁻¹ region. docbrown.infowilliams.edu Upon deuteration, these modes shift significantly. The C-D stretching vibrations in deuterated alkanes and related molecules are typically found in the 2100–2250 cm⁻¹ range. nih.gov As with C-H vibrations, both symmetric and asymmetric stretching modes for the CD₂ and CD₃ groups are expected. williams.edu These modes provide a clear spectral window, as they appear in a region that is often free from other fundamental vibrations.

C-D Bending Modes: The bending vibrations of C-H groups, such as scissoring, wagging, twisting, and rocking, occur in the fingerprint region of the infrared spectrum (below 1500 cm⁻¹). williams.edulibretexts.org For this compound, these C-H bending modes are replaced by C-D bending modes at considerably lower wavenumbers. For instance, C-H deformation modes found around 1450 cm⁻¹ (scissoring) and 1250 cm⁻¹ (wagging) would be expected to shift to approximately 1025 cm⁻¹ and 880 cm⁻¹, respectively. williams.edunih.gov The precise location of these bands is sensitive to the local molecular environment and conformation.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

| Asymmetric/Symmetric Stretching | 2850 - 3000 docbrown.infowilliams.edu | 2100 - 2250 nih.gov |

| Scissoring (Bending) | ~1450 williams.edu | ~1025 - 1080 |

| Wagging/Twisting (Bending) | ~1250 williams.edu | ~880 - 950 |

| Rocking (Bending) | ~720 williams.edu | ~510 - 560 |

Conformational Analysis through Vibrational Signature Shifts

1-Chlorobutane exists as a mixture of different rotational isomers (conformers) at room temperature, arising from rotation around the C-C single bonds. The most stable conformers are typically the anti (A) and gauche (G) forms. The relative populations of these conformers are determined by their energy differences, and each conformer possesses a unique vibrational signature. researchgate.net

Vibrational spectroscopy is a sensitive tool for studying this conformational isomerism. researchgate.net The IR and Raman spectra of a sample of 1-chlorobutane (and by extension, this compound) are a superposition of the spectra of all conformers present. Specific bands in the spectrum, particularly in the lower frequency region (200-800 cm⁻¹), can often be assigned to a particular conformer. researchgate.net For example, distinct C-Cl stretching frequencies and skeletal bending modes are observed for the anti and gauche forms. Changes in temperature or solvent can alter the equilibrium between conformers, leading to predictable changes in the relative intensities of these characteristic bands.

In this compound, the deuteration does not change the fundamental nature of the conformational isomers, but it does shift the frequencies of the conformer-specific bands. The analysis of these shifted bands in the IR and Raman spectra allows for the determination of the conformational composition. Ab initio calculations are often employed in conjunction with experimental spectra to assign vibrational modes to specific conformers and to calculate their relative energies. researchgate.net

Electron Diffraction Studies on Molecular Conformation

Gas-phase electron diffraction is a primary technique for determining the precise geometrical structure of molecules, including bond lengths, bond angles, and torsional angles that define the molecular conformation. mpie.dejps.or.jp This method provides information on the average molecular structure in the gaseous state, where intermolecular interactions are negligible.

Electron diffraction studies on 1-chlorobutane have successfully characterized its conformational landscape. researchgate.net These studies have shown that 1-chlorobutane exists as a mixture of several conformers. The dominant conformers identified are the anti-gauche (AG), anti-anti (AA), and gauche-gauche (GG) forms, with the AG conformer being the most abundant at room temperature. researchgate.net

While specific electron diffraction data for this compound is not widely published, the structural parameters are expected to be very similar to those of its non-deuterated counterpart. However, subtle changes, known as secondary isotope effects, can occur. For instance, studies on deuterated t-butyl chloride have suggested slight shortenings of C-C and C-Cl bonds upon deuteration. aip.org Therefore, an electron diffraction study of this compound would be expected to yield bond lengths and angles very close to those of 1-chlorobutane, with the possibility of minor, measurable secondary isotope effects on the structural parameters. The study would also provide the relative populations of the various conformers in the gas phase, contributing to a comprehensive understanding of its three-dimensional structure.

Mechanistic Investigations Utilizing 1 Chlorobutane D9

Kinetic Isotope Effects (KIEs) in Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. princeton.edu This effect is a cornerstone of mechanistic chemistry, offering a window into the transition state of a reaction. The study of KIEs, particularly deuterium (B1214612) isotope effects, can help to distinguish between proposed reaction mechanisms. princeton.edulibretexts.org

Experimental Determination of Primary and Secondary Deuterium KIEs

The experimental determination of KIEs involves comparing the rate constants of a reaction for the normal, protiated substrate (kH) and its deuterated analogue (kD). The ratio kH/kD provides the magnitude of the KIE. libretexts.org These rate constants can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC/MS), which can track the isotopic composition of reactants and products over time. libretexts.org

Primary Deuterium KIEs: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. snnu.edu.cn For reactions involving the cleavage of a carbon-hydrogen bond, the corresponding carbon-deuterium bond is stronger, requiring more energy to break. libretexts.org This typically results in a "normal" KIE, where kH/kD is significantly greater than 1, often in the range of 6 to 10. wikipedia.org

Secondary Deuterium KIEs: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs. wikipedia.org They are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when deuterium is substituted at the carbon atom undergoing a change in hybridization. For example, in SN1 reactions, an α-secondary KIE is typically observed as the carbon transitions from sp3 to sp2 hybridization.

β-Secondary KIEs: Involve isotopic substitution at a carbon adjacent to the reaction center and are often attributed to hyperconjugation effects in the transition state. libretexts.org

Theoretical Interpretation of KIEs for Reaction Mechanism Elucidation

The theoretical basis for the KIE lies in the principles of vibrational spectroscopy and statistical mechanics. The substitution of a lighter isotope with a heavier one leads to a lower vibrational frequency for the corresponding bond. utdallas.edu This, in turn, results in a lower zero-point energy (ZPE) for the bond containing the heavier isotope.

The magnitude of the primary KIE is largely determined by the difference in the ZPE between the C-H and C-D bonds in the ground state and the transition state. princeton.edu If the bond is being broken in the transition state, the ZPE difference between the isotopic molecules is reduced, leading to a higher activation energy for the deuterated species and a slower reaction rate. princeton.edu

By analyzing the magnitude of the KIE, chemists can deduce whether a C-H bond is broken in the rate-limiting step. A large primary KIE is strong evidence for such a mechanism, as seen in many elimination and oxidation reactions. princeton.edulibretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not part of the rate-determining step. snnu.edu.cn

Application of KIEs in Transition State Characterization

Kinetic isotope effects are instrumental in characterizing the structure and energetics of transition states. libretexts.org The magnitude of the KIE can provide information about the extent of bond breaking and forming in the transition state. For instance, a maximum primary KIE is expected for a symmetrical transition state where the hydrogen is halfway transferred between the donor and acceptor.

Computational chemistry methods can be employed to model the transition state and calculate theoretical KIEs. researchgate.net These calculations often involve locating the transition state geometry on the potential energy surface and performing frequency calculations to confirm it is a true transition state (characterized by a single imaginary frequency) and to obtain the vibrational frequencies needed to calculate the ZPEs. researchgate.net By comparing the experimentally determined KIE with theoretically calculated values for different proposed mechanisms, researchers can gain confidence in the most likely reaction pathway.

Elucidation of Reaction Pathways and Dynamics

1-Chlorobutane-d9 is utilized to unravel the detailed steps of complex chemical reactions, including those initiated by radicals and those occurring on catalytic surfaces.

Radical-Initiated Degradation Mechanisms (e.g., Cl-atom, OH-radical)

The atmospheric degradation of volatile organic compounds like 1-chlorobutane (B31608) often proceeds through radical-initiated mechanisms, primarily involving hydroxyl (OH) radicals and chlorine (Cl) atoms. sigmaaldrich.comresearchgate.net The use of this compound helps in understanding the kinetics and product distribution of these reactions.

In the free-radical chlorination of 1-chlorobutane, the reaction proceeds through initiation, propagation, and termination steps. upenn.edu The initial step involves the abstraction of a hydrogen atom by a chlorine radical, forming a butyl radical. upenn.edu The stability of the resulting radical (secondary being more stable than primary) influences the product distribution. upenn.edu Studies on the vapor phase bromination of this compound have shown that there is no evidence of anchimeric assistance (neighboring group participation) by the chlorine atom during hydrogen abstraction. cdnsciencepub.com

Kinetic studies of the reaction of 1-chlorobutane with Cl atoms have been conducted to determine rate coefficients over a range of temperatures. researchgate.netsigmaaldrich.com These experimental findings are crucial for atmospheric modeling and understanding the environmental fate of such compounds.

Catalytic Dehydrochlorination Mechanisms on Metal Oxide Surfaces

The dehydrochlorination of 1-chlorobutane to form butene isomers can be catalyzed by metal oxides, such as magnesium oxide (MgO). scientificlabs.comscientificlabs.com The mechanism of this elimination reaction on catalyst surfaces can be investigated using isotopically labeled substrates like this compound.

Research on nanocrystalline MgO has shown that it is effective for the dehydrochlorination of 1-chlorobutane. researchgate.net The catalytic activity of MgO can increase over time due to the partial conversion of MgO to MgCl2. researchgate.net The mechanism is thought to involve the interaction of 1-chlorobutane with active sites on the MgO surface, leading to the elimination of HCl. Studies have indicated the presence of electron-acceptor sites on the MgO surface that play a role in the catalytic process. researchgate.net

The dehydrochlorination of chloroalkanes is an important industrial process, and understanding the mechanism on different catalyst surfaces is key to optimizing conditions and improving selectivity. For instance, studies on the dehydrochlorination of 1,2-dichloroethane (B1671644) on various metal oxides and silicate (B1173343) catalysts have shown that the conversion level is related to the strength of Lewis acid centers on the catalyst surface. sibran.ru

Nucleophilic Substitution Reactions with Deuterated Substrates

The use of isotopically labeled compounds, such as this compound, is a powerful tool for elucidating the mechanisms of chemical reactions. In the context of nucleophilic substitution, substituting hydrogen atoms with their heavier isotope, deuterium, provides profound insights into the reaction pathway, particularly through the analysis of the kinetic isotope effect (KIE). princeton.edu

The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.edu

For nucleophilic substitution reactions, the magnitude of the secondary kinetic isotope effect (SKIE), where the labeled atom is not directly involved in bond breaking, can help distinguish between a unimolecular (SN1) and a bimolecular (SN2) mechanism. wikipedia.org

SN2 Reactions: In an SN2 reaction, a nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. mdpi.com For a primary alkyl halide like 1-chlorobutane, the reaction proceeds via an SN2 mechanism. When the α-carbon (the carbon bonded to the leaving group) is deuterated, as in 1-chlorobutane-d2 (CD₃(CD₂)₂CD₂Cl), the C-D bonds are not broken. Instead, the hybridization of the α-carbon changes from sp³ in the reactant to a trigonal bipyramidal, sp²-like transition state. This change typically leads to a slight stiffening of the C-D bending vibrations in the transition state. Because the C-D bond is shorter and effectively smaller than the C-H bond, this can result in a less sterically hindered approach for the nucleophile. princeton.edu Consequently, SN2 reactions often exhibit a small inverse secondary kinetic isotope effect (kH/kD < 1), where the deuterated compound reacts slightly faster than the non-deuterated one. wikipedia.orgmdpi.com

SN1 Reactions: In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. If 1-chlorobutane were to react via an SN1 mechanism (which is unfavorable for primary halides), the α-carbon would rehybridize from sp³ to sp². This change leads to a significant weakening of the out-of-plane bending vibrations at the α-position. This results in a large normal secondary kinetic isotope effect (kH/kD > 1), typically around 1.15-1.25, because the C-H bonds can more easily move to a planar arrangement than the stronger, less flexible C-D bonds. princeton.eduwikipedia.org

The study of deuterated alkyl halides reacting with nucleophiles like pyridine (B92270) has been instrumental in building a systematic understanding of these effects. cdnsciencepub.comingentaconnect.comcdnsciencepub.com By measuring the rate ratios, researchers can probe the structure of the transition state. For SN2 reactions, the kH/kD values are consistently found to be close to or slightly below unity.

Table 1: Typical Secondary α-Deuterium Kinetic Isotope Effects for Nucleophilic Substitution

| Reaction Mechanism | Typical kH/kD Value | Interpretation |

|---|---|---|

| SN1 | ~1.15 - 1.25 per α-D | Normal KIE; sp³ to sp² rehybridization in the rate-determining step. |

| SN2 | ~0.95 - 1.05 per α-D | Inverse or small normal KIE; sp³ to sp²-like transition state. |

This table provides generalized values for α-deuterium substitution. The exact value can vary based on the substrate, nucleophile, and solvent. princeton.eduwikipedia.org

Electrochemical Reaction Mechanisms Involving Halogenated Electrophiles

The study of electrochemical reactions involving halogenated electrophiles like 1-chlorobutane provides critical information on electron transfer processes and the formation of reactive intermediates. researchgate.net Techniques such as cyclic voltammetry are employed to investigate the thermodynamics and kinetics of these reactions, which are central to fields like electroreductive cross-coupling and environmental remediation. core.ac.ukals-japan.comacs.org

Recent advancements have led to the development of autonomous electrochemical platforms capable of high-throughput mechanistic investigation. escholarship.org In one such study, the reactivity of a library of organohalide (RX) electrophiles with electrogenerated cobalt(I)tetraphenylporphyrin (Co(I)TPP) was explored. This process involves an EC mechanism: an initial interfacial electron transfer (E step) followed by a chemical reaction (C step), specifically the oxidative addition of the organohalide to the cobalt complex. escholarship.org

The study systematically measured the second-order rate constants (k₀) for the reaction of Co(I)TPP with various organohalides, including 1-chlorobutane, 1-bromobutane, and 1-iodobutane. The results highlight the profound impact of the halogen leaving group on the reaction rate.

Research Findings:

The reactivity of unactivated alkyl halides was found to be highly sensitive to the nature of the halogen. escholarship.org The rate constant (k₀) for the reaction decreased dramatically in the order of I > Br > Cl. In fact, the reactivity of 1-chlorobutane was found to be undetectable under the experimental conditions, demonstrating its significantly lower reactivity compared to its bromo and iodo counterparts. escholarship.org This trend is consistent with the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl), where a weaker bond is more easily cleaved during the oxidative addition step.

While this specific study used deuterated analogs like n-BuBr-d9 and n-BuI-d9, the focus was on confirming the identity of reaction products and ensuring the robustness of the analytical methods rather than on kinetic isotope effects for the electrochemical step itself. However, the use of these deuterated standards is a crucial aspect of modern mechanistic studies, enabling precise analysis in complex reaction mixtures.

Table 2: Reactivity of Halogenated Butanes in Electroreductive Activation

| Substrate | Leaving Group | Second-Order Rate Constant (k₀) with Co(I)TPP (M⁻¹s⁻¹) | Reactivity |

|---|---|---|---|

| 1-Iodobutane | I | 1.1 x 10³ | High |

| 1-Bromobutane | Br | 1.8 x 10⁻¹ | Moderate |

| 1-Chlorobutane | Cl | Undetectable | Very Low |

Data sourced from an autonomous closed-loop mechanistic investigation of molecular electrochemistry. escholarship.org The study highlights the dramatic decrease in reactivity as the halogen becomes less willing to act as a leaving group.

These findings are critical for designing synthetic routes that rely on the electrochemical activation of C-X bonds, such as nickel-catalyzed electro-reductive cross-coupling reactions. chemrxiv.org Understanding the relative reactivity of substrates like 1-chlorobutane is essential for selecting appropriate catalysts, mediators, and reaction conditions to achieve desired chemical transformations. nih.govbeilstein-journals.org

Applications of 1 Chlorobutane D9 in Advanced Research Methodologies

Isotope Dilution Mass Spectrometry (IDMS) and Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to a sample. epa.gov This labeled compound, or internal standard, exhibits nearly identical chemical and physical behavior to its non-labeled counterpart, allowing it to correct for variations and inefficiencies during sample preparation and analysis. epa.govnih.gov 1-chlorobutane-d9, with its nine deuterium (B1214612) atoms, is an ideal internal standard for the quantification of its non-deuterated analogue, 1-chlorobutane (B31608), and other related volatile organic compounds (VOCs).

The development of a reliable analytical method using this compound as an internal standard requires a thorough validation process to ensure accuracy and precision. nih.gov This process typically involves assessing several key parameters, including linearity, detection limits, and recovery. nih.govnih.gov

Linearity: A calibration curve is constructed by analyzing a series of standards containing varying concentrations of the target analyte (1-chlorobutane) and a fixed concentration of the internal standard (this compound). The response ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear relationship, ideally with a correlation coefficient (R²) value close to 0.9999, demonstrates the method's ability to provide proportional responses over a specific concentration range. nih.gov

Detection and Quantitation Limits: The limit of detection (LOD) and limit of quantitation (LOQ) are crucial for determining the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For trace analysis of potential genotoxic impurities like chlorinated butanols, achieving low detection limits, often in the parts-per-million (ppm) range, is critical. nih.gov

Accuracy and Precision: Accuracy, often evaluated through recovery studies, measures how close the experimental results are to the true value. Precision reflects the reproducibility of the measurements, typically expressed as the relative standard deviation (RSD). nih.govvetdergikafkas.org Validation studies for methods using deuterated internal standards often demonstrate high accuracy (recoveries between 90-110%) and excellent precision (RSD < 15%). nih.govresearchgate.net

The use of a deuterated internal standard like this compound is particularly advantageous in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govasme.org In GC-MS, the internal standard co-elutes with the analyte, and their respective signals are measured by the mass spectrometer. Because the deuterated standard has a different mass-to-charge ratio (m/z) than the analyte, the instrument can distinguish between them, allowing for precise quantification even if the absolute amount of sample injected varies. nih.govoup.com

Table 1: Illustrative Validation Parameters for a Hypothetical GC-MS Method Using this compound

| Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (R²) | > 0.99 | 0.9999 nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.05 ppm nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.08 ppm nih.gov |

| Accuracy (Recovery) | 80-120% | 90.5-108.7% nih.gov |

| Precision (RSD) | < 15% | < 10% researchgate.net |

This table presents hypothetical data based on typical validation results reported in the literature for similar analytical methods.

A significant challenge in quantitative analysis, particularly in complex biological or environmental samples, is the "matrix effect." nih.govbataviabiosciences.com The matrix refers to all other components in the sample besides the analyte of interest. bataviabiosciences.com These components can interfere with the analysis by suppressing or enhancing the analyte's signal, leading to inaccurate results. nih.govmdpi.com

Deuterated internal standards like this compound are highly effective at mitigating matrix effects. nih.gov Since the internal standard is chemically almost identical to the analyte, it experiences the same interferences during extraction, derivatization, and ionization. mdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. mdpi.com

Another potential issue in mass spectrometry is "cross-contribution," where the isotopic peaks of the analyte and the internal standard overlap. oup.com Careful selection of the deuterated standard and the specific mass fragments (ions) monitored for quantification is crucial to minimize this interference. oup.com The high level of deuteration in this compound provides a significant mass difference from the native compound, reducing the likelihood of spectral overlap and ensuring more accurate quantification.

In forensic and bioanalytical toxicology, accurate quantification of drugs, toxins, and their metabolites in biological matrices like blood, urine, and tissue is paramount. researchgate.net These matrices are inherently complex, making matrix effects a major concern. atlashymenoptera.net The use of deuterated internal standards is a cornerstone of high-quality toxicological analysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS. researchgate.netnih.gov

While direct research on this compound in toxicology is limited, the principles of its use are widely applied. For instance, 1-chlorobutane (the non-deuterated form) is used as an extraction solvent in the analysis of various drugs of abuse, such as methadone and synthetic cannabinoids, from biological samples, including insect larvae in the field of entomotoxicology. atlashymenoptera.netresearchgate.netresearchgate.net In such methods, a deuterated analogue of the target drug (e.g., methadone-d9) is typically added as the internal standard before extraction with a solvent like 1-chlorobutane. atlashymenoptera.net This ensures that any loss of the analyte during the multi-step sample preparation is accounted for, leading to reliable quantification. researchgate.netnih.gov The use of deuterated standards in these applications has been shown to yield methods with high sensitivity, precision, and accuracy, which are essential for forensic investigations. researchgate.netatlashymenoptera.net

Mechanistic Probes in Enzymatic and Catalytic Systems

The mass difference between deuterium and protium (B1232500) (the common isotope of hydrogen) can influence the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), makes deuterated compounds like this compound valuable probes for elucidating reaction mechanisms, particularly in enzymatic and catalytic systems.

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds, a process of significant interest for bioremediation. nih.govmuni.cz These enzymes convert haloalkanes into their corresponding alcohols. muni.cz Studies on the substrate specificity of various HLDs, such as those from Rhodococcus erythropolis and Sphingomonas paucimobilis, have often used 1-chlorobutane as a model substrate. core.ac.ukmuni.cz

By comparing the reaction rates of 1-chlorobutane and this compound with an HLD, researchers can determine if the cleavage of a C-H bond is a rate-determining step in the catalytic cycle. A significant difference in reaction rates (a KIE greater than 1) would suggest that breaking the C-H bond is kinetically important. This information provides critical insight into the enzyme's mechanism, which can guide protein engineering efforts to improve its efficiency for detoxifying environmental pollutants. muni.cz While specific studies using this compound for this purpose are not prominent in the available literature, the principle is a fundamental application of deuterated substrates in enzymology.

Table 2: Representative Substrate Specificity of Haloalkane Dehalogenases with 1-Chlorobutane

| Enzyme Source | Substrate | Relative Activity (%) |

| Alcanivorax dieselolei B-5 (DadB) | 1-Chlorobutane | 100 plos.org |

| Rhodococcus erythropolis NCIMB13064 | 1-Chlorobutane | High core.ac.uk |

| Mycobacterium tuberculosis H37Rv | 1-Chlorobutane | Low muni.cz |

This table shows the relative activity of different enzymes towards 1-chlorobutane, a common substrate used to characterize these enzymes. The use of this compound would allow for mechanistic KIE studies.

Heterogeneous catalysis involves reactions where the catalyst is in a different phase from the reactants, typically a solid catalyst with gas or liquid reactants. wikipedia.org These processes occur on the catalyst's surface and involve a sequence of steps: adsorption of reactants, reaction on the surface, and desorption of products. libretexts.orgresearchgate.net

Deuterated molecules like this compound can be used to probe the nature of active sites and the mechanisms of surface reactions. By studying the adsorption, reaction, and desorption of both the deuterated and non-deuterated compound, researchers can gain insights into the specific bonds being formed and broken on the catalyst surface. For example, temperature-programmed desorption (TPD) studies using this compound could reveal information about the strength of C-H (or C-D) bond interactions with the catalyst surface, helping to build a more complete picture of the catalytic cycle. findaphd.comchemrxiv.org This fundamental understanding is crucial for designing more efficient and selective catalysts for industrial chemical production.

Tracer Studies and Synthesis of Labeled Compounds

This compound, a deuterated isotopologue of 1-chlorobutane, serves as a valuable tool in specialized areas of chemical and environmental research. Its utility stems from the replacement of all nine hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution imparts a greater mass without significantly altering the chemical properties of the molecule, making it an ideal building block for synthesizing other labeled compounds and a reliable tracer in complex systems.

Utilization in the Synthesis of Other Perdeuterated Ionic Liquids and Organic Compounds

A primary application of this compound is as a deuterated alkylating agent in the synthesis of perdeuterated organic compounds, most notably ionic liquids (ILs). Ionic liquids are salts with low melting points that are gaining attention as green solvents and electrolytes. unibo.itansto.gov.au The synthesis of deuterated ILs is crucial for specific analytical techniques, such as neutron scattering and certain Nuclear Magnetic Resonance (NMR) spectroscopy experiments, where the presence of protons (¹H) would create overwhelming signal interference. ansto.gov.aunih.gov

The synthesis of the widely studied ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) provides a clear example. In a standard synthesis, 1-methylimidazole (B24206) is reacted with 1-chlorobutane. nih.govrsc.orgcore.ac.uk To create the deuterated analogue, this compound is used in place of its non-deuterated counterpart. This reaction, a nucleophilic substitution, results in the formation of 1-butyl-d9-3-methylimidazolium chloride, where the butyl chain attached to the imidazolium (B1220033) ring is fully deuterated. researchgate.net

The resulting deuterated ionic liquid can then be used as a "silent" solvent or medium for studying other chemical reactions or molecular structures without the complication of proton signals from the solvent itself. ansto.gov.au This has been particularly useful in studies on the dissolution of materials like cellulose (B213188) and in understanding the fine structural properties of electrode-ionic liquid interfaces for applications in batteries and other energy storage devices. ansto.gov.au

| Reactants | Product | Application of Product |

| This compound | 1-Butyl-d9-3-methylimidazolium chloride ([BMIM-d9]Cl) | Neutron scattering studies, NMR solvent, Electrolyte in energy storage research. ansto.gov.aunih.gov |

| 1-Methylimidazole |

Table 1: Synthesis of a Perdeuterated Ionic Liquid using this compound.

Beyond ionic liquids, this compound functions as a versatile deuterated building block, a class of compounds used to introduce isotopic labels into a wide array of organic molecules for research purposes. enamine.net

Role in Tracing Environmental Fates and Metabolic Pathways of Butane (B89635) Derivatives

In environmental science and toxicology, understanding the fate, transport, and degradation of chemical compounds is critical. Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds in environmental and biological samples. buchem.com In this technique, a known amount of an isotopically labeled version of the target analyte is added to a sample as an internal standard.

This compound is ideally suited for this role in studies involving its non-deuterated analogue, 1-chlorobutane, or other related butane derivatives. Because its chemical and physical properties (e.g., solubility, volatility, chromatographic retention time) are nearly identical to the non-labeled compound, it behaves the same way during sample extraction, cleanup, and analysis. However, its higher mass (due to the nine deuterium atoms) allows it to be distinguished and measured separately from the native analyte by a mass spectrometer (MS), typically coupled with a gas chromatograph (GC-MS). researchgate.net

This approach allows for precise quantification of the target compound, correcting for any losses that may occur during sample processing. Such tracer studies are essential for determining the concentration of pollutants like 1-chlorobutane in soil, water, or air, and for studying their degradation pathways. hawaii.govhawaii.gov

Similarly, in metabolic research, stable isotope labeling is used to trace the pathways of molecules in living systems. buchem.comfrontiersin.orgnih.gov While direct studies citing this compound for tracing butane derivative metabolism are not prominent, the principle remains a cornerstone of metabolic analysis. buchem.com A deuterated compound like this compound could be used as an internal standard to quantify the uptake and transformation of its non-deuterated form or other butyl-containing compounds in biological systems, providing critical data for toxicology and drug metabolism studies. enamine.netbuchem.com

| Property | 1-Chlorobutane | This compound (Tracer) | Significance in Tracer Studies |

| Chemical Behavior | Identical | Nearly Identical | Ensures the tracer accurately mimics the analyte during sample preparation and analysis. |

| Mass-to-charge ratio (m/z) | Different | Different | Allows for separate detection and quantification by mass spectrometry. researchgate.net |

| Application | Analyte | Internal Standard | Enables precise correction for analyte loss, improving analytical accuracy. buchem.com |

Table 2: Comparison of 1-Chlorobutane and its Deuterated Tracer in Analytical Studies.

Computational Chemistry and Theoretical Studies of 1 Chlorobutane D9

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 1-chlorobutane-d9, these calculations provide a detailed picture of its electronic structure, energy, and vibrational properties, which are influenced by the substitution of hydrogen with deuterium (B1214612).

Conformational Analysis and Potential Energy Surfaces of Deuterated Species

The rotation around the carbon-carbon single bonds in 1-chlorobutane (B31608) gives rise to different spatial arrangements known as conformers. libretexts.org The relative stability of these conformers is a key aspect of the molecule's behavior. For 1-chlorobutane, several conformers exist, including anti and gauche forms. researchgate.net Computational studies can map the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. researchgate.net

Table 1: Calculated Relative Energies of 1-Chlorobutane Conformers

This table would typically be populated with data from quantum chemical calculations, showing the relative energies (in kJ/mol or kcal/mol) of the different conformers of both 1-chlorobutane and this compound. The differences would highlight the energetic impact of deuteration.

| Conformer | Relative Energy (1-Chlorobutane) | Relative Energy (this compound) |

| Anti (A) | 0.00 | 0.00 |

| Gauche (G) | Data not available | Data not available |

| Other Conformers | Data not available | Data not available |

Prediction of Vibrational Frequencies and Isotopic Shifts

Vibrational spectroscopy is a powerful experimental technique for identifying molecules and studying their structure. Quantum chemical calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. uni-plovdiv.bg When hydrogen atoms are replaced by heavier deuterium atoms, the vibrational frequencies associated with those atoms decrease. This phenomenon is known as an isotopic shift. libretexts.org

The magnitude of the isotopic shift is dependent on the extent to which the substituted atom participates in the particular vibrational mode. For this compound, the stretching and bending vibrations involving the C-D bonds will show significant shifts to lower frequencies compared to the corresponding C-H vibrations in the non-deuterated molecule. libretexts.org These shifts can be precisely calculated and are invaluable for assigning experimental vibrational spectra. osti.gov The agreement between calculated and experimental isotopic shifts serves as a validation of the computational model. uni-plovdiv.bg

Table 2: Predicted Vibrational Frequencies and Isotopic Shifts for Selected Modes of 1-Chlorobutane

This table would present the calculated vibrational frequencies (in cm⁻¹) for both the normal and deuterated species, along with the calculated and experimentally observed isotopic shifts.

| Vibrational Mode | Calculated Frequency (1-Chlorobutane) (cm⁻¹) | Calculated Frequency (this compound) (cm⁻¹) | Calculated Isotopic Shift (cm⁻¹) | Experimental Isotopic Shift (cm⁻¹) |

| C-H/C-D Stretch | ~2900-3000 | ~2100-2200 | ~800-900 | Data not available |

| CH₂/CD₂ Scissor | ~1450 | Data not available | Data not available | Data not available |

| C-Cl Stretch | ~650 | Data not available | Data not available | Data not available |

Transition State Theory Calculations for Deuterated Reactions

Transition state theory (TST) is a cornerstone for understanding and predicting the rates of chemical reactions. researchgate.net It posits that the reaction rate is determined by the concentration of the transition state, which is the high-energy species that exists at the saddle point of the potential energy surface between reactants and products. researchgate.net Quantum chemical calculations are crucial for locating the geometry and energy of the transition state. nist.govgithub.io

In reactions involving 1-chlorobutane, such as elimination or substitution reactions, the breaking of C-H (or C-D) bonds is often involved in the rate-determining step. The difference in zero-point energy between a C-H and a C-D bond leads to a higher activation energy for the deuterated species, resulting in a slower reaction rate. This is known as the kinetic isotope effect (KIE). cdnsciencepub.com

By calculating the energies of the reactants and the transition state for both the deuterated and non-deuterated reactions, the KIE can be predicted. nist.gov Comparing the calculated KIE with experimental values provides deep insights into the reaction mechanism and the structure of the transition state. nist.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion. chalmers.se By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the dynamic behavior of molecules, including intramolecular interactions and reaction dynamics. chalmers.semdpi.com

Modeling Intramolecular Interactions

The flexibility of the butyl chain in this compound means that it is constantly undergoing conformational changes. MD simulations can model these dynamic processes, showing the transitions between different conformers over time. libretexts.org These simulations can also provide insights into intramolecular hydrogen bonding, although in the case of 1-chlorobutane, these interactions are weak. scispace.com For deuterated species, the altered vibrational dynamics can influence the rates of conformational changes and the nature of transient intramolecular contacts.

Simulating Reaction Dynamics

MD simulations can be used to simulate the actual process of a chemical reaction, providing a more detailed view than that offered by TST alone. arxiv.orgrsc.org By starting with a system at the transition state and propagating the trajectories forward and backward in time, one can confirm that the transition state indeed connects the desired reactants and products. github.io

For reactions of this compound, MD simulations can be particularly illuminating. They can show how the energy released during the reaction is distributed among the various vibrational and rotational modes of the products. The difference in mass between hydrogen and deuterium can affect this energy partitioning, and MD simulations can quantify these effects. Such simulations are computationally intensive but offer a wealth of information about the intricate dance of atoms during a chemical transformation. nih.gov

Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Routes for Deuterated Halogenated Alkanes

The traditional synthesis of deuterated compounds, including halogenated alkanes, often relies on methods that can be costly and generate significant environmental waste. Consequently, a major future research direction is the development of greener, more sustainable synthetic pathways. Key areas of innovation include photocatalysis and electrochemistry, which offer milder reaction conditions and the use of environmentally benign reagents.

One promising approach is photocatalytic deuteration. rsc.org Researchers have demonstrated the potential of using light and a photocatalyst, such as titanium dioxide (TiO2), to facilitate deuteration reactions. For instance, a method for the photocatalytic decarboxylative deuteration of lauric acid using heavy water (D₂O) as the deuterium (B1214612) source has been successfully explored. rsc.org This type of process, which avoids harsh reagents, could be adapted for the synthesis of deuterated alkanes and subsequently functionalized to produce compounds like 1-chlorobutane-d9.

Electrochemical methods represent another frontier for sustainable synthesis. nih.govxmu.edu.cn Recent studies have shown the successful electroreductive deuteration of unactivated alkyl halides using D₂O as an inexpensive and readily available deuterium source. nih.gov This technique avoids the need for transition metal catalysts and toxic deuterated reagents, which are often used in conventional methods. xmu.edu.cn The process is highly efficient, providing excellent deuterium incorporation for a wide range of substrates, including complex molecules. nih.gov Developing these electrochemical routes for the direct deuteration of butyl chains before or after chlorination could provide a scalable and more environmentally friendly production method for this compound.

| Sustainable Method | Deuterium Source | Key Advantages | Relevant Research Finding |

| Photocatalysis | Heavy Water (D₂O) | Mild reaction conditions, avoids harsh reagents. rsc.org | Successful deuteration of lauric acid to deuterated alkanes using a metal-loaded TiO₂ photocatalyst. rsc.org |

| Electrochemistry | Heavy Water (D₂O) | Catalyst-free, avoids toxic reagents, high efficiency. nih.govxmu.edu.cn | Facile and general electroreductive deuteration of unactivated alkyl halides with up to 99% deuterium incorporation. nih.gov |

Exploration of Novel Catalytic Systems for Deuterated Substrate Transformations

The transformation of deuterated substrates into more complex molecules is a critical area of research. The development of novel catalytic systems that are efficient, selective, and tolerant of various functional groups is paramount. Future work will likely focus on both homogeneous and heterogeneous catalysts, particularly those based on abundant and non-toxic metals.

A significant breakthrough has been the development of a novel iron single-atom catalyst (Fe-SAC). acs.orgcardiff.ac.uk This system, which features a phosphorus-doped iron center, has proven highly efficient for the deuteration of various organic molecules using D₂O under mild conditions. acs.orgcardiff.ac.uknih.gov These catalysts are not only effective but also low-cost, environmentally friendly, and recyclable, making them attractive for industrial applications. acs.orgcardiff.ac.uk Further research could explore the use of such catalysts for the direct C-H activation and deuteration of butane (B89635), followed by selective chlorination, or for transformations of this compound itself.

Dual-catalytic systems that combine two different transition metal catalysts to perform sequential reactions in one pot are also a promising avenue. chemrxiv.org This approach allows for the functionalization of typically unreactive sites on a molecule. chemrxiv.org For example, a ruthenium catalyst could reversibly oxidize an alcohol, enabling a palladium catalyst to perform a functionalization reaction at a previously inaccessible position. chemrxiv.org Adapting such systems for deuterated substrates could open up new pathways for creating complex deuterated molecules from simpler precursors like deuterated butanols.

Additionally, research into noble metal catalysts, such as those based on iridium and rhodium, continues to yield new protocols for hydrogen isotope exchange (HIE). researchgate.netresearchgate.net These catalysts are often highly selective and can be used for late-stage functionalization, which is particularly useful in the synthesis of complex deuterated compounds like pharmaceuticals. acs.org

| Catalyst Type | Example | Key Features | Potential Application for Deuterated Alkanes |

| Heterogeneous Single-Atom | Phosphorus-doped Iron (Fe-SAC) | Low cost, earth-abundant metal, high efficiency with D₂O, recyclable. acs.orgcardiff.ac.uknih.gov | Direct C-H activation and deuteration of alkanes. |

| Homogeneous Dual-Catalysis | Ru/Pd or Rh systems | Enables functionalization of unreactive C-H bonds. chemrxiv.org | Multi-step transformations of deuterated substrates in a single process. |